molecular formula C21H24N2O3 B269232 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Cat. No. B269232
M. Wt: 352.4 g/mol
InChI Key: WRSWTPIXYNDKKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide, also known as IPPB, is a chemical compound that has been extensively studied for its potential use in scientific research.

Mechanism of Action

The mechanism of action of 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide involves the inhibition of specific proteins involved in various cellular processes such as cell proliferation, survival, and signaling. 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to target proteins such as heat shock protein 90 (Hsp90) and protein kinase B (Akt), which are involved in cancer cell growth and survival. In addition, 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to modulate the activity of neurotransmitter receptors in the brain, which may be beneficial for the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cell growth and survival. In the brain, 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to modulate neurotransmitter receptor activity, which may have beneficial effects on cognitive function and behavior.

Advantages and Limitations for Lab Experiments

One advantage of using 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in lab experiments is its potent and selective activity against specific proteins involved in various cellular processes. This allows researchers to study the effects of targeting these proteins in vitro and in vivo. However, one limitation of using 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide is its relatively low solubility in water, which may affect its bioavailability and pharmacokinetic properties.

Future Directions

There are several future directions for research on 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide. One direction is the development of new analogs of 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide with improved pharmacological properties such as increased solubility and bioavailability. Another direction is the study of 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in combination with other drugs for the treatment of cancer and neurological disorders. Finally, the identification of new targets of 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide in various cellular processes may provide new insights into the mechanism of action of this compound.

Synthesis Methods

3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of 4-(1-pyrrolidinylcarbonyl)aniline with 3-isopropoxybenzoyl chloride. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been studied for its potential use in various scientific research fields such as cancer research, neuroscience, and drug discovery. In cancer research, 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been shown to inhibit the growth of cancer cells by targeting specific proteins involved in cell proliferation and survival. In neuroscience, 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. In drug discovery, 3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide has been used as a lead compound for the development of new drugs with improved pharmacological properties.

properties

Product Name

3-isopropoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

3-propan-2-yloxy-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzamide

InChI

InChI=1S/C21H24N2O3/c1-15(2)26-19-7-5-6-17(14-19)20(24)22-18-10-8-16(9-11-18)21(25)23-12-3-4-13-23/h5-11,14-15H,3-4,12-13H2,1-2H3,(H,22,24)

InChI Key

WRSWTPIXYNDKKO-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3

Origin of Product

United States

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